2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene

Description

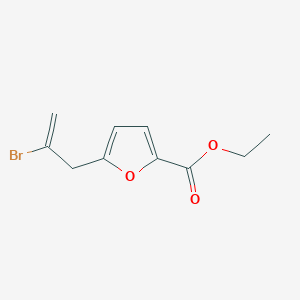

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2-bromoprop-2-enyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZYRNYSLMGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications in drug discovery.

The molecular structure of this compound includes a bromine atom and an ethoxycarbonyl group attached to a furan ring, which are significant for its reactivity and biological interactions. The compound can be synthesized through various organic reactions, making it accessible for research purposes.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to:

- Covalent bonding : This may result in irreversible inhibition of target enzymes.

- Non-covalent interactions : Such as hydrogen bonding or hydrophobic interactions that modulate the activity of proteins involved in disease processes.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of related compounds:

-

Antimicrobial Activity Assessment :

- A study assessed the antibacterial effects of various brominated furan derivatives, demonstrating that modifications at specific positions significantly influenced their efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Activity This compound 32 Moderate Control Compound A 16 High Control Compound B 64 Low -

Anticancer Screening :

- Another study focused on the cytotoxic effects of furan-based compounds on cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity against breast cancer cells.

Compound IC50 (µM) Cell Line This compound 25 MCF-7 Control Compound C 15 MCF-7 Control Compound D 30 MCF-7

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Brominated Allyl Compounds

Key Differences :

- Aromatic System : The target compound contains a furan ring, while analogues in and use benzene rings. Furan’s oxygen atom enhances electron density, increasing reactivity in electrophilic substitutions compared to benzene derivatives.

- Functional Groups : The ethoxycarbonyl group in the target compound offers hydrolytic lability, enabling prodrug applications, whereas methoxy or methyl groups in analogues provide steric and electronic stabilization.

Comparison :

- The target compound likely shares synthesis pathways with , utilizing NBS and AIBN for radical bromination. However, its ethoxycarbonyl group may require additional protection/deprotection steps.

- Benzene-based analogues rely on Friedel-Crafts or esterification reactions, differing from furan-based methods.

Physical and Chemical Properties

Table 3: Property Comparison

Key Insights :

- The ethoxycarbonyl group enhances solubility in polar solvents compared to non-polar analogues .

- The furan ring’s reactivity surpasses benzene derivatives in electrophilic reactions .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via halogenation of its non-brominated precursor (e.g., 3-(5-ethoxycarbonyl-2-furanyl)-1-propene) using brominating agents like N-bromosuccinimide (NBS) in a radical-initiated reaction. Key steps include:

Radical initiation : Use catalytic AIBN (azobisisobutyronitrile) under inert gas (N₂/Ar) to minimize side reactions.

Solvent selection : Tetrachloromethane (CCl₄) or dichloromethane (DCM) are optimal due to their polarity and ability to stabilize intermediates.

Temperature control : Maintain 60–80°C for efficient bromine radical generation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

NMR Spectroscopy :

- ¹H NMR : Confirm allylic bromine (δ 5.8–6.2 ppm, doublet splitting) and ethoxycarbonyl group (δ 1.3–1.4 ppm, triplet for CH₃; δ 4.2–4.4 ppm, quartet for OCH₂).

- ¹³C NMR : Verify furanyl carbons (δ 110–160 ppm) and carbonyl (δ 165–170 ppm).

Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with exact mass (±0.001 Da).

HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).

Note : Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate residual solvent or stereochemical impurities, requiring repeat purification .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reaction outcomes when using substituted furanyl precursors?

Methodological Answer: Discrepancies in yield or selectivity often arise from electronic effects of substituents on the furan ring. For example:

- Electron-withdrawing groups (e.g., ethoxycarbonyl) stabilize intermediates, favoring bromination at the allylic position.

- Steric hindrance from bulky substituents may reduce reaction efficiency.

Q. Experimental Design :

Perform Hammett analysis to correlate substituent effects with reaction rates.

Use DFT calculations (e.g., Gaussian 09) to model transition states and identify steric/electronic barriers.

Validate with kinetic studies (e.g., in situ IR monitoring).

Q. Q4. What strategies mitigate competing side reactions during functionalization of the allylic bromide?

Methodological Answer: The allylic bromide’s reactivity can lead to elimination (forming conjugated dienes) or nucleophilic substitution. Mitigation strategies:

Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates.

Temperature : Lower temperatures (0–25°C) reduce elimination.

Additives : Add silver nitrate (AgNO₃) to precipitate Br⁻, shifting equilibrium toward substitution.

Q. Case Study :

Q. Q5. How does the ethoxycarbonyl group influence the compound’s biological activity in enzyme inhibition assays?

Methodological Answer: The ethoxycarbonyl group enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.

Q. Protocol for Enzyme Inhibition :

Kinetic assays : Monitor IC₅₀ values using fluorogenic substrates (e.g., for proteases).

Mass spectrometry : Confirm adduct formation between the compound and target enzyme.

Docking studies : Use AutoDock Vina to predict binding modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.